2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-piperazin-1-yl-4-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3S/c13-12(14,15)8-2-1-3-9-10(8)17-11(19-9)18-6-4-16-5-7-18/h1-3,16H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMASJYBQQAFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole typically involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Chemical Reactions Involving 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole
This compound can undergo various chemical reactions typical for heterocycles, including:
-
Alkylation : The piperazine ring can be further alkylated to modify its properties.
-
Acylation : The introduction of acyl groups can alter the compound's solubility and biological activity.
-
Ring Opening Reactions : Under certain conditions, the piperazine or thiazole rings can undergo ring-opening reactions.
Reaction Conditions:
-
Temperature : Reactions are often conducted at moderate temperatures to prevent degradation.
-
Solvent Choice : Organic solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used.
-
Inert Atmosphere : Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Biological Activities and Mechanisms
This compound has been investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The trifluoromethyl group enhances lipophilicity and can significantly influence the compound’s biological activity by improving binding affinity to biological targets.
Mechanisms of Action:
-
Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
-
Receptor Modulation : It can modulate cellular signaling pathways by interacting with receptors.
Table: Biological Activities of Similar Thiazole Derivatives
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Thiazole Derivatives | Antimicrobial, Anti-inflammatory | |
| Piperazine-Thiazole Derivatives | Anticancer, Antimicrobial | |
| Benzo[d]thiazole Derivatives | Antitubercular |
Research Highlights:
-
Antimicrobial Activity : Thiazole derivatives have shown potent antimicrobial activity against various bacterial and fungal strains .
-
Anti-inflammatory Effects : Compounds with thiazole and piperazine moieties have demonstrated anti-inflammatory properties through mechanisms like COX inhibition and cytokine signaling modulation .
-
Anticancer Potential : The presence of a trifluoromethyl group can enhance the anticancer activity of these compounds by improving their interaction with biological targets.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including 2-(piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole. Research indicates that thiazole-based compounds can inhibit the growth of cancer cells by targeting specific pathways such as the epidermal growth factor receptor (EGFR). For instance, novel benzo[4,5]imidazo[2,1-b]thiazole derivatives have shown significant activity against EGFR-high expressed cancer cell lines like HeLa while exhibiting low toxicity towards normal cells .
Anticonvulsant Properties
Thiazole derivatives, including those containing piperazine moieties, have demonstrated anticonvulsant properties in various models. A structure-activity relationship (SAR) study revealed that certain substitutions on the thiazole ring can enhance anticonvulsant efficacy. Compounds with electron-withdrawing groups showed improved activity in seizure models, indicating that this compound may also possess similar properties .
Antimicrobial Activity
Thiazole compounds are noted for their antimicrobial properties. Studies have shown that derivatives of thiazole can exhibit significant antibacterial activity against various pathogens. For example, certain substituted phenylthiazol-2-amines have demonstrated effectiveness comparable to standard antibiotics . This suggests that this compound may also be explored for its antimicrobial potential.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Knoevenagel condensation : This reaction is often used to form carbon-carbon bonds, crucial for building the thiazole framework.
- Alkylation reactions : These are utilized to introduce piperazine and trifluoromethyl groups onto the thiazole core.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how modifications to the molecular structure affect biological activity. For this compound:
- Trifluoromethyl Group : The presence of the trifluoromethyl group is believed to enhance lipophilicity and metabolic stability.
- Piperazine Moiety : This component is crucial for receptor binding and biological activity, particularly in modulating chemokine receptors like CXCR3 .
Case Study: Antitumor Activity Evaluation
A study evaluated a series of thiazole derivatives for their antitumor activity against various cancer cell lines. The results indicated that modifications leading to increased hydrophobicity significantly enhanced cytotoxic effects against EGFR-expressing cells .
Case Study: Anticonvulsant Screening
In another investigation, several thiazole derivatives were screened for anticonvulsant activity using electroshock and PTZ-induced seizure models. The findings suggested that compounds with specific substitutions exhibited superior protective effects compared to standard anticonvulsants .
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine moiety can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzimidazole
- 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzoxazole
- 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzothiazole derivatives
Uniqueness
2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both the trifluoromethyl group and the piperazine moiety, which confer distinct physicochemical properties and biological activities. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine moiety provides a versatile scaffold for further functionalization and interaction with biological targets .
Biological Activity
2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound notable for its structural features, including a piperazine ring and a trifluoromethyl group attached to a benzo[d]thiazole moiety. This unique configuration enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry. Research has indicated its potential as an enzyme inhibitor and receptor modulator, particularly in anticancer, antimicrobial, and anti-inflammatory contexts.
The primary biological target of this compound is the Mycobacterium tuberculosis H37Rv strain. The compound disrupts normal cellular functions in this bacterium, inhibiting its growth and proliferation. The mechanism involves interactions with specific enzymes and proteins critical to the life cycle of M. tuberculosis, leading to significant biochemical alterations within the pathogen's cellular environment .
Antimicrobial Activity
Research has demonstrated that this compound exhibits promising antimicrobial properties. In vitro studies show effectiveness against various strains, including:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Mycobacterium tuberculosis H37Rv | Effective at sub-micromolar concentrations |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial therapies, particularly against resistant strains .
Anticancer Activity
The compound also shows significant anticancer activity. Studies have reported that it can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent cytotoxicity:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.63 |
| A549 | 12.34 |
Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer cell signaling pathways, enhancing its therapeutic potential .
Study on Antimycobacterial Activity
A study focused on the interaction of this compound with M. tuberculosis revealed that it inhibits key metabolic pathways essential for bacterial survival. The compound was found to disrupt cell wall synthesis and protein metabolism, leading to bacterial death. The research highlighted its low cytotoxicity towards human cells, indicating a favorable safety profile for further development .
Antimicrobial Resistance Exploration
In light of increasing antimicrobial resistance, another study evaluated the efficacy of this compound against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. Results showed that it retained significant activity against these pathogens, suggesting its potential role as a treatment option in resistant infections .
Q & A
Q. What are the optimal synthetic routes for 2-(piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole, and how are intermediates characterized?
The synthesis typically involves coupling a benzothiazole core with a piperazine moiety. For example, N-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxo-ethyl) derivatives are synthesized via nucleophilic substitution or amide bond formation, using reagents like substituted sulfonamides and coupling agents (e.g., EDCI/HOBt) in aprotic solvents such as DMF . Key intermediates are characterized via:
Q. How is the purity of the compound validated, and what analytical methods are critical?
Purity is ensured via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Melting point analysis : Sharp melting ranges (e.g., 150–196°C for derivatives) confirm crystalline consistency .
- Thin-layer chromatography (TLC) : Silica gel plates with ethyl acetate/hexane eluents to monitor reaction progress .
Advanced Research Questions
Q. How does structural modification of the benzothiazole core impact pharmacological activity?
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Piperazine substitution : Modulates receptor affinity. For example, 4-substituted aryl groups (e.g., 4-chlorophenyl) increase serotonin transporter (SERT) inhibition (Ki < 100 nM) .
- Thiazole ring modifications : Fusion with triazoles (e.g., thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives) introduces anti-inflammatory or anticancer activity via kinase inhibition .
Q. What methodologies resolve contradictory bioactivity data across cell lines or assays?
- Dose-response profiling : IC50 values may vary due to cell-specific uptake; use multiple lines (e.g., MCF-7, HEPG-2) and normalize to reference agents (e.g., CHS-828) .
- Receptor binding assays : Compare SERT/5HT1A binding ratios to differentiate off-target effects (e.g., 5HT1A Ki = 15 nM vs. SERT Ki = 50 nM) .
- Molecular docking : Analyze binding poses (e.g., piperazine-π interactions with active sites) to rationalize potency discrepancies .
Q. How are computational models used to predict ADMET properties?
- In silico tools : SwissADME or ADMETLab predict:
- LogP : ~3.5 (optimal for CNS penetration) .
- CYP450 inhibition : Piperazine derivatives often inhibit CYP3A4; validate via liver microsomal assays .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns trajectories for 5HT1A) .
Q. What strategies optimize yield in multi-step syntheses?
- Catalyst selection : Piperidine or morpholine in Claisen-Schmidt condensations improves yields to >90% .
- Microwave-assisted synthesis : Reduces reaction time for heterocycle formation (e.g., thiazole rings in 30 min vs. 5 h conventional) .
- Protecting groups : Use Boc for piperazine amines to prevent side reactions during benzothiazole coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
